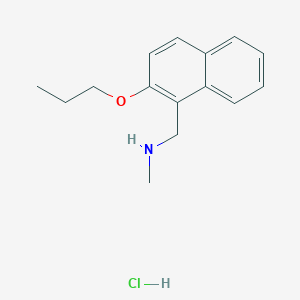
N-Methyl-1-(2-propoxynaphthalen-1-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Methyl-1-(2-propoxynaphthalen-1-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 1158639-17-8 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular formula of this compound is C15H20ClNO. The InChI Code is 1S/C15H19NO.ClH/c1-3-10-17-15-9-8-12-6-4-5-7-13 (12)14 (15)11-16-2;/h4-9,16H,3,10-11H2,1-2H3;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The molecular weight is 265.78 .Scientific Research Applications
Photocytotoxicity and Cellular Imaging:
- Iron(III) complexes with related ligands have been used for photocytotoxicity in red light, demonstrating significant potential in various cell lines through apoptosis and the generation of reactive oxygen species. These complexes have shown the ability to interact with calf thymus DNA and photocleave DNA, forming hydroxyl radicals (Basu et al., 2014).
- A similar Iron(III) complex with pyridoxal (vitamin B6) or salicylaldehyde Schiff bases exhibited remarkable photocytotoxicity in cancer cells, with significant uptake in the endoplasmic reticulum of the cells. The complexes caused cell death via the apoptotic pathway due to the generation of reactive oxygen species upon light exposure (Basu et al., 2015).
Neurokinin-1 Receptor Antagonism:
- A compound structurally related to N-Methyl-1-(2-propoxynaphthalen-1-yl)methanamine hydrochloride was identified as a high-affinity, orally active h-NK(1) receptor antagonist. It demonstrated effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Synthesis and Characterization of Novel Compounds:
- Various related compounds have been synthesized and characterized, showing potential in different scientific applications. For instance, a novel 1,3-Dithiolane Compound was synthesized and structurally confirmed through various spectroscopic methods, demonstrating the versatility of related compounds in synthetic chemistry (Zhai Zhi-we, 2014).
- Another study focused on the synthesis of a compound with a structure similar to N-Methyl-1-(2-propoxynaphthalen-1-yl)methanamine hydrochloride, demonstrating its potential in various applications, including the selective detection of Hg2+ and Ni2+ ions (Aggrwal et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
N-methyl-1-(2-propoxynaphthalen-1-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.ClH/c1-3-10-17-15-9-8-12-6-4-5-7-13(12)14(15)11-16-2;/h4-9,16H,3,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKAUMBAXRENOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-{[2-(1H-indol-3-ylmethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]thio}acetamide](/img/structure/B2420277.png)
![[(1R,2R)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride](/img/structure/B2420278.png)
![2-Methyl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2420279.png)
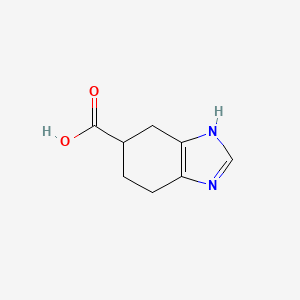
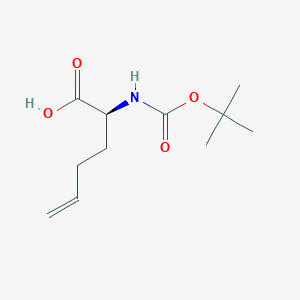
![2-cyclohexyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2420283.png)

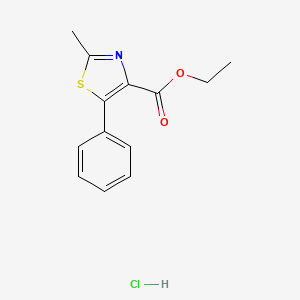
![N-(3-methoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2420287.png)
![2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2420288.png)
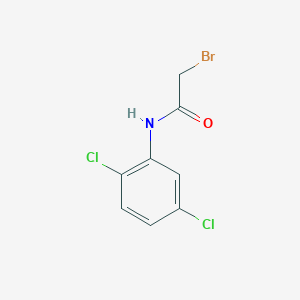
![(2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2420295.png)

![7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2420300.png)